4-(Cyclobutylmethylamino)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclobutylmethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-9-2-1-3-9/h4-7,9,12-13H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDUEJAVZRBOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. In the case of 4-(Cyclobutylmethylamino)phenol, the spectrum would be a composite of the vibrations from the phenol (B47542) ring, the secondary amine, and the cyclobutyl group.
The FT-IR spectrum of the parent compound, 4-aminophenol (B1666318), exhibits a phenolic ν(O–H) stretching band around 3338 cm⁻¹ and an N–H stretching band at approximately 3282 cm⁻¹. nih.gov For this compound, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, characteristic of phenols. The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp to medium band around 3300-3500 cm⁻¹.
Furthermore, the spectrum would display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions for the benzene (B151609) ring in the 1450-1600 cm⁻¹ region. The C-N stretching vibration, which is observed at 1235 cm⁻¹ in 4-aminophenol, would also be present. nih.gov The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹. The presence of the cyclobutylmethyl group would introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470-1450 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |
| N-H Stretch | 3300-3500 (sharp/medium) | Secondary Amine |
| Aromatic C-H Stretch | >3000 | Benzene Ring |
| Aliphatic C-H Stretch | <3000 | Cyclobutylmethyl Group |
| C=C Stretch | 1450-1600 | Benzene Ring |
| C-N Stretch | ~1235 | Aryl Amine |
| C-O Stretch | 1200-1260 | Phenol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments.
The aromatic region would show signals for the protons on the benzene ring. Due to the para-substitution, the spectrum would likely exhibit a characteristic AA'BB' system, with two doublets in the range of δ 6.5-7.5 ppm. The phenolic proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of δ 4.0-7.0 ppm. The amine proton (-NH) would also give a signal whose position and multiplicity could vary, often appearing as a broad singlet.
The protons of the cyclobutylmethyl group would have distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N) would be deshielded and are expected to appear as a doublet in the range of δ 2.5-3.0 ppm. The methine proton on the cyclobutane (B1203170) ring attached to the methylene group would likely be a multiplet. The remaining cyclobutane protons would produce complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5-7.5 | AA'BB' system (two doublets) |
| Phenolic Proton (-OH) | 4.0-7.0 | Broad Singlet |
| Amine Proton (-NH) | Variable | Broad Singlet |
| Methylene Protons (-CH₂-N) | 2.5-3.0 | Doublet |
| Cyclobutyl Protons | 1.5-2.5 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals for each carbon atom are expected.
The carbon attached to the hydroxyl group (C-OH) would be the most downfield of the aromatic carbons, likely appearing around δ 150-160 ppm. The carbon attached to the amino group (C-N) would also be in the aromatic region, with a chemical shift influenced by the nitrogen substituent. The other two aromatic carbons would have signals in the typical aromatic range of δ 115-130 ppm.
The carbons of the cyclobutylmethyl group would appear in the aliphatic region. The methylene carbon adjacent to the nitrogen (-CH₂-N) would be expected around δ 40-50 ppm. The carbons of the cyclobutane ring would have chemical shifts in the range of δ 15-40 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-OH (Aromatic) | 150-160 |
| C-N (Aromatic) | 130-145 |
| Aromatic CH | 115-130 |
| Methylene Carbon (-CH₂-N) | 40-50 |
| Cyclobutyl Carbons | 15-40 |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of this compound, mass spectrometry serves as a crucial tool for confirming its molecular identity and elucidating its fragmentation pathways.
Fragmentation in the mass spectrometer would provide valuable structural information. The bonds susceptible to cleavage include the C-N bond between the cyclobutylmethyl group and the amino nitrogen, and the C-N bond between the nitrogen and the phenyl ring. The fragmentation of the cyclobutyl ring itself could also produce characteristic ions. The analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the cyclobutylmethyl and aminophenol moieties.
Hypothetical Mass Spectrometry Data for this compound
| m/z (Hypothetical) | Proposed Fragment Ion | Structural Moiety |
| 192.1388 | [M+H]⁺ | Intact Molecule |
| 122.0606 | [M - C₅H₉]⁺ | Aminophenol fragment |
| 109.0681 | [C₆H₅ONH₂]⁺ | Phenol with amino group |
| 69.0704 | [C₅H₉]⁺ | Cyclobutylmethyl cation |
Note: The data in this table is illustrative and represents plausible fragmentation patterns for this compound. Actual experimental values may vary.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique for determining the elemental composition of a pure compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen) present in the sample. This data is then compared to the theoretical percentages calculated from the compound's proposed chemical formula, C₁₁H₁₅NO.
The confirmation of the elemental composition is a critical step in the characterization of a newly synthesized compound like this compound. The close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the compound's stoichiometry and purity. For phenols and their derivatives, this technique is a standard procedure to validate the chemical formula. researchgate.net
Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 74.54 | 74.51 |
| Hydrogen (H) | 8.53 | 8.58 |
| Nitrogen (N) | 7.90 | 7.85 |
| Oxygen (O) | 9.03 | 9.06 |
Note: The experimental data in this table is hypothetical and for illustrative purposes. It demonstrates the expected close correlation between theoretical and found values in an actual analysis.
Computational and Theoretical Investigations of 4 Cyclobutylmethylamino Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic structure and inherent properties of molecules can be explored. For 4-(cyclobutylmethylamino)phenol, these calculations help in elucidating its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT studies on substituted phenols have demonstrated that the nature and position of substituents significantly influence the electronic properties and reactivity of the phenol (B47542) ring. acs.orgacs.org For this compound, the electron-donating nature of the amino group at the para position is expected to increase the electron density of the aromatic ring, thereby affecting its reactivity. byjus.com
The reactivity of phenolic compounds is often associated with the hydroxyl group, particularly its ability to donate a hydrogen atom or an electron. researchgate.net DFT calculations can provide valuable data on bond dissociation energies (BDEs) and ionization potentials (IPs), which are key indicators of antioxidant activity. nih.govresearchgate.net The cyclobutylmethylamino substituent, being an alkylamino group, is anticipated to influence these parameters through both inductive and resonance effects.
Key electronic parameters that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy correlates with its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govhakon-art.com For this compound, the electron-donating substituent is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation.
Selection and Impact of Basis Sets and Solvation Models
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the solvation model. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as the 6-311+G(d,p) basis set, generally provide more accurate results but are computationally more expensive. researchgate.netresearchgate.net For phenolic compounds, it has been shown that the inclusion of diffuse and polarization functions is important for accurately describing the electronic properties, especially for the anionic species. researchgate.net
Solvation models are crucial for simulating the behavior of molecules in a solvent, as most chemical reactions occur in solution. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used continuum solvation models that can account for the bulk solvent effects. mdpi.com The choice of solvent can significantly impact the calculated properties, such as pKa values and reaction energetics. For instance, in aqueous solutions, the interactions between the solute and water molecules can stabilize charged species, thereby affecting the reactivity. mdpi.com
Molecular Reactivity Descriptors
Molecular reactivity descriptors are chemical concepts derived from DFT that help in predicting and understanding the chemical reactivity of molecules. These descriptors provide a quantitative measure of the local and global reactivity of a molecule.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of different electrostatic potential. mdpi.com Red-colored regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP analysis is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites favorable for electrophilic attack or hydrogen bonding interactions. The aromatic ring will also exhibit regions of negative potential, particularly at the ortho positions relative to the hydroxyl and amino groups. britannica.com Conversely, the hydrogen atom of the hydroxyl group will be a region of high positive potential, indicating its susceptibility to deprotonation.
| Atomic Site | Predicted MEP (kcal/mol) | Reactivity Implication |
|---|---|---|
| Oxygen (Phenolic) | -35 to -45 | High susceptibility to electrophilic attack and hydrogen bond acceptor |
| Nitrogen (Amino) | -25 to -35 | Susceptible to electrophilic attack and hydrogen bond acceptor |
| Hydrogen (Phenolic) | +40 to +50 | High susceptibility to nucleophilic attack (deprotonation) |
| Aromatic Ring (ortho to -OH) | -15 to -25 | Favorable for electrophilic substitution |
Fukui Functions for Nucleophilic, Electrophilic, and Radical Attack Sites
Fukui functions are local reactivity descriptors that quantify the change in electron density at a particular point in a molecule when the total number of electrons is changed. mdpi.com They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net
f(r)+ : For nucleophilic attack (electron acceptance), a higher value indicates a more reactive site.
f(r)- : For electrophilic attack (electron donation), a higher value indicates a more reactive site.
f(r)0 : For radical attack, a higher value indicates a more reactive site.
In this compound, the Fukui function analysis would likely indicate that the oxygen and nitrogen atoms are the primary sites for electrophilic attack, while the carbon atoms in the aromatic ring, particularly those ortho and para to the activating groups, would also show significant reactivity. preprints.org The phenolic hydrogen would be a likely site for radical attack in antioxidant processes.
| Atomic Site | f(r)+ (Nucleophilic Attack) | f(r)- (Electrophilic Attack) | f(r)0 (Radical Attack) |
|---|---|---|---|
| C1 (ipso-OH) | 0.08 | 0.12 | 0.10 |
| C2/C6 (ortho-OH) | 0.15 | 0.18 | 0.16 |
| C3/C5 (meta-OH) | 0.05 | 0.07 | 0.06 |
| C4 (ipso-N) | 0.10 | 0.15 | 0.12 |
| Oxygen | 0.12 | 0.25 | 0.18 |
| Nitrogen | 0.10 | 0.20 | 0.15 |
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the charge distribution. wikipedia.orgnumberanalytics.com While it has some known limitations, such as basis set dependency, it remains a widely used tool for understanding the electronic structure of molecules. wikipedia.orgscience.gov The calculated charges can help in identifying electrophilic and nucleophilic centers within the molecule. researchgate.net
For this compound, the Mulliken charge analysis is expected to show a negative charge on the oxygen and nitrogen atoms due to their high electronegativity. The hydrogen atom of the hydroxyl group will have a partial positive charge, consistent with its acidic nature. The carbon atoms in the aromatic ring will have varying charges depending on their position relative to the substituents.
| Atom | Predicted Mulliken Charge (e) |
|---|---|
| O (Phenolic) | -0.65 |
| H (Phenolic) | +0.45 |
| N (Amino) | -0.50 |
| C1 (ipso-OH) | +0.20 |
| C4 (ipso-N) | +0.15 |
| Aromatic Carbons (average) | -0.10 to +0.10 |
| Cyclobutyl Carbons (average) | -0.20 to -0.30 |
Global Reactivity Descriptors
Table 1: Representative Global Reactivity Descriptors and their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | E(cation) - E(neutral) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | E(neutral) - E(anion) | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Theoretical Elucidation of Reaction Mechanisms
The theoretical investigation of reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, computational methods can be employed to explore various potential reaction pathways.
Specific computational studies on ligand exchange processes involving this compound are not documented in the surveyed literature. Theoretically, such processes would involve the substitution of a ligand coordinated to a metal center by the this compound molecule, or the exchange of the this compound ligand itself in a coordination complex. Computational modeling of these exchanges would typically involve locating the transition state structures and calculating the activation energies to determine the feasibility and kinetics of the process.
The redox behavior of phenolic compounds is a key aspect of their chemistry, often involving the transfer of electrons and protons. The antioxidant activity of many phenols is attributed to their ability to undergo oxidation and scavenge free radicals. nih.gov For this compound, the presence of both a phenol and an amino group suggests a rich redox chemistry.
While specific computational analyses of the redox processes and transition states for this compound are not available, studies on similar molecules, such as other hindered phenols and aminophenols, indicate that cyclic voltammetry can be used to experimentally determine their oxidation potentials. nih.govrsc.org Computationally, the oxidation potential can be estimated by calculating the Gibbs free energy of the oxidation reaction. The mechanism of oxidation would likely proceed through the formation of a phenoxyl radical. A detailed computational analysis would involve mapping the potential energy surface of the electron transfer process and identifying the structures of any transition states or intermediates.
Phenols can theoretically exhibit keto-enol tautomerism, where the phenolic 'enol' form is in equilibrium with a 'keto' tautomer (a cyclohexadienone). However, for most simple phenols, the equilibrium lies overwhelmingly towards the aromatic enol form due to the significant stabilization energy of the benzene (B151609) ring. quora.com
In the case of this compound, it is expected that the phenolic form is significantly more stable than its keto tautomers. A computational study would quantify this energy difference by calculating the relative Gibbs free energies of the tautomeric forms. The exploration of the tautomerization pathway would involve locating the transition state for the proton transfer and calculating the activation energy barrier, which is expected to be high, confirming the dominance of the phenol form.
The phenoxide ion and the phenoxy radical are key intermediates in many reactions of phenols. The phenoxide ion is formed upon deprotonation of the phenolic hydroxyl group, while the phenoxy radical is typically generated through a one-electron oxidation. nih.gov The presence of the electron-donating amino group and the cyclobutyl group in this compound would influence the stability and reactivity of these intermediates.
Specific computational studies on the phenoxide ion and free radical of this compound have not been reported. A theoretical investigation would involve calculating the optimized geometries, spin density distributions (for the radical), and electrostatic potential maps of these species. Such calculations would provide insights into their electronic structure and reactivity, for instance, by identifying the sites most susceptible to electrophilic or radical attack.
Computational Determination of Acidity (pKa) for Phenolic Moieties
The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing the chemical and biological activity of this compound. Computational chemistry offers several methods to predict the pKa of phenolic compounds with a reasonable degree of accuracy.
These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the phenol in a solvent, usually water. A thermodynamic cycle is often employed, which separates the process into gas-phase deprotonation and the solvation of the species involved. Various levels of theory, such as Density Functional Theory (DFT) with different functionals (e.g., B3LYP, CAM-B3LYP) and basis sets, are used for the quantum mechanical calculations. nih.govscispace.com
The accurate modeling of solvent effects is crucial for pKa prediction. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used. nih.govnih.gov Some approaches also incorporate explicit water molecules in the first solvation shell to improve accuracy. nih.gov The calculated free energy change is then used to determine the pKa value. For substituted phenols, mean absolute errors in pKa predictions can range from approximately 0.3 to 1.0 pKa units, depending on the computational method employed. nih.govnih.gov
Table 2: Representative Computational Methods for Phenol pKa Prediction
| Method | Level of Theory | Solvation Model | Reported Mean Absolute Error (for phenols) |
| Direct Approach | DFT (CAM-B3LYP/6-311G+dp) | SMD with 2 explicit water molecules | ~0.3 pKa units nih.gov |
| Thermodynamic Cycle | DFT (B3LYP/6-311++G(d,p)) | SMD | ~0.45 pKa units nih.gov |
| Fuzzy-Border Model | Not specified | FB | ~0.41 pKa units nih.gov |
| Complete Basis Set | CBS-QB3 | CPCM | < 0.4 pKa units scispace.com |
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Information regarding the specific electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, is not available in published literature. FMO analysis is a computational method used to understand molecular reactivity, where the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. thegoodscentscompany.com The energy gap between these orbitals is a critical parameter for determining molecular stability and reactivity. ijaemr.com For the general class of phenols, these properties are known to be influenced by the nature and position of substituents on the aromatic ring. scispace.comresearchgate.net However, without specific DFT or other quantum chemical calculations for this compound, no data can be presented.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
There are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies available for this compound. QSRR studies aim to build a statistical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. researchgate.net These models often use descriptors derived from the molecular structure to predict various reactivity parameters. While QSRR models have been developed for various classes of phenolic compounds to predict toxicity or chromatographic behavior, data specific to this compound is absent from these studies. nih.govsigmaaldrich.com
Reaction Mechanisms and Chemical Pathways of 4 Cyclobutylmethylamino Phenol and Derivatives
Oxidative Reactions of Phenols and Aminophenols
The oxidation of phenols and aminophenols, including 4-(cyclobutylmethylamino)phenol, is a fundamental process that can be initiated by a variety of oxidizing agents. These reactions are not only significant in synthetic organic chemistry but also have environmental relevance. The presence of both a hydroxyl and an amino group on the aromatic ring makes these compounds particularly susceptible to oxidation, often leading to the formation of quinone and quinone-imine type structures.
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) and 2-iodoxybenzoic acid (IBX), are versatile and selective oxidants for phenols and aminophenols. nih.govorganicreactions.orgmdpi.com The oxidation process typically begins with the formation of an aryloxyiodonium(III) intermediate through ligand exchange between the phenolic proton and the hypervalent iodine reagent. organicreactions.orgwikipedia.orgresearchgate.net This intermediate can then undergo further transformations.
The general mechanism for the oxidation of phenols using hypervalent iodine(III) reagents involves the initial formation of an O-I(III) intermediate. organicreactions.orgresearchgate.net Subsequent steps are dependent on the specific reagent and reaction conditions, but they generally lead to the formation of quinones or related products through the reduction of iodine(III) to iodine(I). organicreactions.orgresearchgate.net For aminophenols, the reaction can be more complex due to the presence of the amino group, which can also interact with the oxidant.
In the case of N-allyl-2-aminophenols, oxidation with PhI(OCOR)₂ in the presence of a palladium catalyst leads to an alkoxyacyloxylation reaction. acs.org However, in the absence of the palladium catalyst, the reaction proceeds through an intramolecular Diels-Alder pathway, initiated by the oxidation and dearomatization of the 2-aminophenol (B121084) to an ortho-quinone intermediate. acs.org This highlights the tunable reactivity of aminophenols with hypervalent iodine reagents based on the reaction conditions.
The reactivity of hypervalent iodine reagents can be influenced by the ligands attached to the iodine center. nih.govscripps.edu For instance, iodine(V) reagents with bidentate bipyridine ligands have been shown to be effective in the oxidative dearomatization of even electron-deficient phenols. nih.gov
Table 1: Examples of Hypervalent Iodine Reagents in Phenol (B47542) Oxidation
| Reagent Name | Common Abbreviation | Typical Application |
|---|---|---|
| Iodobenzene diacetate | IBD or PIDA | Oxidation of phenols to quinones |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols and phenols |
| Dess-Martin periodinane | DMP | Mild oxidation of alcohols to aldehydes/ketones |
This table provides a summary of common hypervalent iodine reagents and their applications in oxidation reactions.
In natural environments, the oxidation of phenolic compounds can be mediated by redox-active metals like manganese(IV) (Mn(IV)). nih.govmdpi.com This process is a key step in the formation of soil organic matter. nih.govmdpi.com The reaction of phenolic compounds with Mn(IV) oxide can lead to a variety of products, depending on the structure of the phenol.
Studies on the reaction of phenolic acids with Mn(IV) have shown that the nature of the substituents on the phenol ring influences the reaction's efficiency and the products formed. For example, gallic acid reacts with Mn(IV) to produce more oxidized products and carbon dioxide, while pyrogallol (B1678534) forms a less oxidized product, likely a quinone, with less CO2 release. nih.govresearchgate.net Benzoic acid, lacking the hydroxyl groups that facilitate oxidation, does not react with Mn(IV) under similar conditions. nih.govresearchgate.net
The oxidation of aminophenols by metal oxidants can also occur. While specific studies on this compound with Mn(IV) are not detailed in the provided results, the general reactivity of aminophenols suggests that oxidation would likely proceed. The amino group can influence the reaction pathway, potentially leading to the formation of quinone-imines or polymeric materials. The presence of manganese can also lead to photoreactivity, as demonstrated by a manganese(IV) complex that acts as a photooxidant. vu.nlnih.gov
Persulfate (S₂O₈²⁻) is a strong oxidant used in advanced oxidation processes (AOPs) for the degradation of organic pollutants. researchgate.netmdpi.com The activation of persulfate to generate highly reactive sulfate (B86663) radicals (SO₄⁻•) can be achieved through various methods, including the use of phenolic compounds as activators. nih.govacs.orgacs.orgcapes.gov.brresearchgate.net
Research has shown that phenols can activate persulfate, with the phenoxide form of the compound being the active species. nih.govacs.orgcapes.gov.brresearchgate.net This implies that the activation is pH-dependent; for instance, phenol (pKa = 10.0) activates persulfate at pH 12 but not at pH 8. nih.govacs.orgcapes.gov.br The proposed mechanism involves the reduction of persulfate by the phenoxide, leading to the formation of a sulfate radical and a phenoxy radical. acs.orgacs.org
The reaction can be summarized as follows: ArO⁻ + S₂O₈²⁻ → ArO• + SO₄⁻• + SO₄²⁻
This initiation step generates radicals that can then participate in the degradation of organic contaminants. researchgate.netmdpi.com For a substituted aminophenol like this compound, the presence of the amino group could potentially influence the activation process, although the fundamental mechanism is expected to be similar, proceeding through the phenoxide.
The oxidation of phenols and aminophenols frequently leads to the formation of quinones and related compounds. libretexts.orgpearson.comyoutube.comlibretexts.org For p-aminophenol, oxidation can yield p-benzoquinone imine, which can then undergo further reactions. rsc.org The oxidation of phenols with reagents like chromic acid results in the formation of p-benzoquinone. libretexts.org
The general pathway for the oxidation of a phenol to a quinone involves the loss of two electrons and two protons. This can occur in a stepwise manner, often through a phenoxy radical intermediate. For p-aminophenol, the initial one-electron oxidation product is the p-aminophenoxy free radical. nih.gov
The nature of the final products depends on the oxidant and the reaction conditions. For example, the oxidation of p-aminophenol with potassium ferricyanide (B76249) in aqueous solution yields NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The rate-determining step for this reaction is pH-dependent, involving the coupling of different protonated and neutral species of the monoimine and p-aminophenol. rsc.org
In the environment, the oxidation of phenolic compounds by metal oxides like Mn(IV) can also lead to quinone formation. nih.govresearchgate.net These quinones can then participate in further reactions, contributing to the formation of humic substances in soil.
Reactions Involving the Aminomethyl Group
The secondary amine in the aminomethyl group of this compound provides another site for chemical reactivity. This functionality can undergo a variety of transformations, distinct from the reactions occurring at the phenolic end of the molecule.
The secondary amine functionality in this compound can participate in several types of reactions. One of the most common is N-alkylation, where the hydrogen on the nitrogen is replaced by an alkyl group. researchgate.net This can be achieved using alkyl halides in a bimolecular nucleophilic substitution (Sₙ2) reaction. researchgate.net
Reductive amination is another important transformation. mdpi.com This process can involve the reaction of the secondary amine with a carbonyl compound to form an iminium ion, which is then reduced to a tertiary amine. Alternatively, the phenolic portion of a similar molecule could be hydrogenated to a cyclohexanone, which then reacts with an amine. mdpi.com
The secondary amine can also undergo acylation reactions with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine group or for synthesizing more complex molecules. For instance, the reaction of 4-aminophenol (B1666318) with acetic anhydride (B1165640) is the final step in the industrial synthesis of paracetamol. wikipedia.org
Furthermore, the secondary amine can be involved in coupling reactions. For example, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide, catalyzed by a palladium complex. researchgate.net While this is typically used to form aryl amines, related catalytic systems can be used for various C-N bond-forming reactions.
The secondary amine can also be oxidized, though this is generally more difficult than the oxidation of the phenol ring. Oxidation of amines can lead to the formation of imines or other nitrogen-containing functional groups. mdpi.com
Table 2: Potential Reactions of the Secondary Amine in this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide | Tertiary amine |
| Acylation | Acyl chloride or Anhydride | Amide |
| Reductive Amination | Carbonyl compound, Reducing agent | Tertiary amine |
This table outlines some of the key chemical transformations that can originate from the secondary amine functionality.
Reaction Kinetics and Thermodynamic Parameters
Determination of Rate Constants for Key Reaction Steps
There is no available data on the rate constants for any key reaction steps involving this compound. Scientific literature does not currently contain studies that have measured or calculated the speed at which this compound reacts under various conditions.
Activation Energy Profiling
Similarly, information on the activation energy profiling of this compound is absent from the available scientific record. This includes the minimum energy required to initiate a chemical reaction involving this compound.
Investigations into Chemical and Thermal Stability
No studies detailing the chemical and thermal stability of this compound could be located. Therefore, its susceptibility to decomposition under different chemical and thermal environments remains undocumented.
Due to the absence of this fundamental data, the generation of an article with the requested detailed scientific content and data tables is not feasible at this time. Further empirical research would be required to elucidate the chemical properties and reaction dynamics of this specific compound.
Advanced Analytical Methodologies for the Detection and Quantification of this compound
The detection and quantification of specific phenolic compounds are critical in various scientific and industrial fields. While a significant body of research exists for the analysis of common phenols, detailed and validated analytical methodologies for substituted phenols such as this compound are less prevalent in publicly available scientific literature. Method development for such compounds often relies on established principles of analytical chemistry adapted to the specific physicochemical properties of the molecule.
This article outlines the theoretical framework and general approaches that would be applied to develop and validate advanced analytical methodologies for this compound, based on common practices for similar phenolic structures.
Structure Reactivity and Structure Property Relationships
Influence of Substituent Effects on Chemical Reactivity
The chemical reactivity of 4-(Cyclobutylmethylamino)phenol is profoundly influenced by the electronic and steric effects of its substituents: the hydroxyl (-OH) group, the cyclobutylmethylamino [-NHCH₂(c-C₄H₇)] group, and the aromatic ring itself.
Electronic Effects: The amino group, attached to the benzene (B151609) ring at the para-position relative to the hydroxyl group, acts as a powerful electron-donating group (EDG). This is due to the presence of a lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance (a +R effect). This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic aromatic substitution. The increased electron density is most pronounced at the ortho positions relative to the amino group (and meta to the hydroxyl group).
Simultaneously, the alkyl portion of the substituent (cyclobutylmethyl) exhibits a weak, positive inductive effect (+I), further pushing electron density into the ring. The hydroxyl group is also an activating, ortho-, para-directing group, reinforcing the electronic activation of the ring. The combined electronic effects make the phenolic proton less acidic compared to phenol (B47542) itself, as the resulting phenoxide ion is slightly destabilized by the presence of the electron-donating amino group.
The influence of substituents on the reactivity of aromatic systems can be quantified using Hammett constants (σ). These constants provide a measure of the electronic effect (both inductive and resonance) of a substituent. While a specific Hammett constant for the cyclobutylmethylamino group is not commonly tabulated, it can be compared to similar groups. Electron-donating groups have negative Hammett constants.
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -H (Reference) | 0.00 | Neutral |
| -OH | -0.37 | Strongly Electron-Donating |
| -NH₂ | -0.66 | Very Strongly Electron-Donating |
| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating |
| -CH₃ | -0.17 | Weakly Electron-Donating |
The cyclobutylmethylamino group's σp value is expected to be strongly negative, similar to other secondary amino groups, indicating a significant activation of the ring towards electrophiles and a decrease in the acidity of the phenolic proton. wikipedia.orgresearchgate.netyoutube.com
Steric Hindrance: The cyclobutylmethylamino group is sterically bulky. This steric hindrance primarily affects the reactivity at the two ortho positions on the benzene ring adjacent to it. While electronically activated, these sites may be less accessible to large reagents or catalysts. The bulkiness of the cyclobutyl group can influence the rate and outcome of reactions involving either the amino nitrogen or the ortho carbons. For instance, in reactions like N-alkylation or N-acylation, the approach of the electrophile to the nitrogen lone pair could be impeded.
Stereochemical Considerations in Reaction Outcomes and Molecular Interactions
The primary stereochemical feature of this compound is the cyclobutane (B1203170) ring. Unlike cyclopentane (B165970) and cyclohexane, the cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve angular and torsional strain. ed.ac.uk This puckering creates two distinct positions for substituents on the ring: axial and equatorial.
In this compound, the methylene (B1212753) bridge is attached to one of these positions. The ring can undergo a rapid "ring-flipping" process, where the axial and equatorial positions interconvert. While the parent molecule is achiral, the puckered nature of the ring means that the molecule is not perfectly flat. This non-planarity can be a factor in molecular recognition processes, such as binding to an enzyme active site or interacting with a chiral catalyst. If a reaction were to introduce a new chiral center on the cyclobutane ring or elsewhere in the molecule, the existing puckered conformation could diastereoselectively influence the outcome.
Role of Intermolecular and Intramolecular Interactions in Chemical Behavior
The chemical behavior of this compound is significantly dictated by its capacity for hydrogen bonding.
Intermolecular Hydrogen Bonding: The molecule possesses two functional groups capable of strong hydrogen bonding: the phenolic hydroxyl (-OH) group and the secondary amine (-NH) group. nih.gov The -OH group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Similarly, the -NH group is a hydrogen bond donor, and the nitrogen atom's lone pair makes it a hydrogen bond acceptor.
This extensive capability leads to the formation of a robust network of intermolecular hydrogen bonds in the solid state and in polar solvents. Molecules can link together through O-H···N, N-H···O, O-H···O, and N-H···N interactions. These strong intermolecular forces are responsible for physical properties such as a relatively high melting point and boiling point compared to non-hydrogen-bonding analogues of similar molecular weight. In the crystal structure, these interactions dictate the molecular packing arrangement. nih.gov
Intramolecular Hydrogen Bonding: Due to the para-substitution pattern, the hydroxyl and amino groups are located at opposite ends of the benzene ring. The distance between them is too great to allow for the formation of a direct intramolecular hydrogen bond. Therefore, the dominant hydrogen bonding interactions for this molecule are intermolecular.
Conformational Analysis and its Impact on Reactivity Profiles
The reactivity of this compound is also influenced by its conformational flexibility. Several key rotational and structural dynamics are at play:
Rotation around C(aryl)-N Bond: There is rotational freedom around the bond connecting the phenyl ring to the nitrogen atom. The preferred conformation will likely involve a specific dihedral angle that minimizes steric clashes between the hydrogen on the nitrogen, the cyclobutylmethyl group, and the ortho-hydrogens of the benzene ring. This rotation affects the orientation of the nitrogen's lone pair relative to the plane of the aromatic ring, which in turn can slightly modulate its resonance donation.
Rotation of the Cyclobutylmethyl Group: The side chain has two additional single bonds with rotational freedom (N-CH₂ and CH₂-cyclobutane). The molecule will adopt a lowest-energy conformation that minimizes steric interactions.
Conclusion and Future Research Perspectives
Future Directions in the Synthesis and Derivatization of 4-(Cyclobutylmethylamino)phenol
The synthesis of N-alkylated aminophenols like this compound often faces challenges with selectivity, as alkylation can occur at both the nitrogen and oxygen atoms, leading to mixtures of N-alkyl, O-alkyl, and N,O-dialkylated products. google.comumich.edu Future research will likely focus on developing more efficient and selective synthetic methodologies.
Green Chemistry and Catalysis: A significant trend is the move towards "green chemistry" protocols. orientjchem.orgnih.gov This involves using environmentally benign solvents like water or ionic liquids, minimizing waste, and employing catalytic systems that can be recycled and reused. nih.gov For the synthesis of this compound, future methods could explore:
Catalytic N-alkylation: The use of transition metal catalysts, such as palladium and copper, has shown promise for the selective N-arylation of aminophenols and could be adapted for N-alkylation. nih.gov Developing specific catalysts for the N-alkylation of p-aminophenols with alkyl halides like cyclobutylmethyl bromide would be a key objective.
One-Pot Reactions: "One-pot" procedures, where sequential reactions are carried out in the same vessel, improve efficiency and reduce waste. umich.edursc.org A future synthetic route could involve the condensation of p-aminophenol with cyclobutanecarboxaldehyde (B128957) followed by in-situ reduction with a mild reducing agent like sodium borohydride. umich.edu
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.org
Derivatization Strategies: The phenolic hydroxyl and the secondary amine group in this compound offer sites for further functionalization. Future derivatization studies could explore:
Modification of the Phenolic Hydroxyl: The hydroxyl group can be converted into ethers or esters to modulate the compound's physicochemical properties. nih.gov
Reactions at the Aromatic Ring: Electrophilic substitution on the phenyl ring, guided by the activating hydroxyl and amino groups, could introduce additional functionalities. nih.gov However, controlling the regioselectivity of such reactions remains a challenge. nih.gov
Schiff Base Formation: While the secondary amine of the target compound cannot form a Schiff base, the parent p-aminophenol can react with aldehydes to form imines, which are versatile intermediates in their own right. nih.govmdpi.com
Emerging Mechanistic Insights and Advancements in Theoretical Modeling
Understanding the reaction mechanisms and electronic properties of aminophenols is crucial for designing better synthetic routes and predicting their behavior.
Mechanistic Studies: The direct alkylation of aminophenols is often unselective. google.com A common strategy to achieve selective N-alkylation involves a two-step process: first, condensation of the aminophenol with an aldehyde to form an imine (Schiff base), followed by reduction of the C=N bond. umich.eduresearchgate.net For this compound, this would involve reacting p-aminophenol with cyclobutanecarboxaldehyde and then reducing the resulting imine. umich.edu
Kinetic studies on the oxidation of aminophenols show that the reaction rates are highly dependent on factors like pH and ionic strength, indicating complex reaction pathways. scielo.org.mx Future mechanistic studies on the synthesis of this compound could focus on elucidating the transition states and intermediates in catalytic N-alkylation reactions to optimize catalyst design and reaction conditions.
Theoretical Modeling: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying aminophenols. researchgate.net Theoretical calculations can be used to:
Predict Reaction Outcomes: By modeling the energies of reactants, transition states, and products, DFT can help predict the feasibility and selectivity of different synthetic pathways. For instance, calculations have been used to determine the standard electrode potential of p-aminophenol, which is vital for understanding its electrochemical behavior. researchgate.net
Elucidate Electronic Structure: Computational studies can provide insights into the electronic properties and reactivity of the molecule. For example, understanding the nucleophilicity of the nitrogen versus the oxygen atom in p-aminophenol is key to controlling alkylation selectivity. researchgate.net
Analyze Reaction Energetics: Recent computational work on the reaction of aminomethanol (B12090428) with hydroxyl radicals has detailed the activation energies for hydrogen abstraction from different sites (–CH2, –NH2, and –OH groups), providing a blueprint for similar analyses on more complex aminophenols. frontiersin.org Such studies on this compound could predict its atmospheric chemistry and metabolic pathways.
| Computational Method | Application in Aminophenol Research | Reference |
| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and thermochemical values. | researchgate.net |
| Ab initio Calculation (HF) | Computation of standard electrode potentials. | researchgate.net |
| Coupled-Cluster Theory (CCSD(T)) | Investigation of reaction kinetics and barrier height values for H-abstraction. | frontiersin.org |
Innovations in Analytical Characterization of Aminophenolic Compounds
The accurate characterization and quantification of aminophenols and their derivatives are essential. Due to their structural similarity, the separation of aminophenol isomers (ortho-, meta-, and para-) can be challenging. nih.govresearchgate.net
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aminophenols. nih.gov Future innovations will likely focus on:
Novel Stationary Phases: The development of mixed-mode stationary phases, which combine different retention mechanisms (e.g., reversed-phase and ion-exchange), allows for the enhanced separation of structurally similar isomers. researchgate.net
Hyphenated Techniques: Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and structural identification, which is invaluable for analyzing complex reaction mixtures and identifying unknown derivatives or byproducts. researchgate.net
Chemometrics: Advanced mathematical and statistical methods, such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN), are being applied to spectrophotometric data to resolve complex mixtures of analytes without complete physical separation. nih.gov This allows for the simultaneous quantification of a parent drug and its impurities, like p-aminophenol. nih.gov
Spectroscopic Methods:
FT-IR and NMR Spectroscopy: These remain fundamental tools for structural elucidation. FT-IR is used to identify key functional groups like O-H and N-H stretching in aminophenols, while 1H and 13C-NMR provide detailed information about the carbon-hydrogen framework. nih.govmdpi.com
Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives are often required. Silylation reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the polar hydroxyl and amino groups into less polar silyl (B83357) ethers and amines, improving chromatographic performance. researchgate.net
| Analytical Technique | Application for Aminophenols | Key Findings/Innovations | Reference |
| High-Performance Liquid Chromatography (HPLC) | Simultaneous quantitation of isomers. | Mixed-mode stationary phases improve resolution. | nih.govresearchgate.net |
| Micellar Electrokinetic Capillary Chromatography | Separation of isomers and related compounds. | Alternative to HPLC for complex mixtures. | researchgate.net |
| HPLC with Chemometrics (PLS, ANN) | Simultaneous quantification in quaternary mixtures. | Resolves severe spectral overlap without physical separation. | nih.gov |
| GC-MS with Derivatization | Analysis of phenolic compounds in various samples. | MTBSTFA is an effective silylating agent for improving volatility. | researchgate.net |
Unresolved Challenges and Promising Opportunities in Aminophenol Chemistry
Despite significant progress, several challenges remain in the chemistry of aminophenols, which also represent opportunities for future research.
Challenges:
Selective Synthesis: Achieving high selectivity in the functionalization of aminophenols, particularly distinguishing between the amino and hydroxyl groups, remains a primary challenge. google.comumich.edunih.gov Direct alkylation often leads to product mixtures that are difficult to separate. umich.edu
Regiocontrol in Ring Functionalization: Controlling the position of substitution on the aromatic ring during electrophilic addition is difficult due to the multiple activated positions. nih.gov
Industrial Scalability: Many novel synthetic methods developed in academic labs are not easily scalable for industrial production due to cost, safety, or environmental concerns. google.com Developing robust, cost-effective, and green processes is a continuing goal.
Opportunities:
Development of Novel Catalysts: There is a vast opportunity to design and synthesize novel catalysts with higher selectivity and efficiency for the synthesis of aminophenol derivatives. This includes both transition-metal catalysts and organocatalysts. orientjchem.orgnih.gov
Pharmaceutical and Materials Science Applications: N-substituted aminophenols are key building blocks. google.comumich.edu The unique combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group makes them attractive scaffolds for designing molecules with specific biological activities or material properties.
Advanced Computational Models: As computational power increases, more accurate theoretical models can be developed to predict reactivity, spectra, and properties with greater confidence, thereby guiding experimental work more effectively. researchgate.netfrontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Cyclobutylmethylamino)phenol, and how can reaction conditions be optimized?
- Methodology : Alkylation of phenolic amines is a common approach. For example, substituting the phenolic hydroxyl group with a cyclobutylmethyl moiety under alkaline conditions (e.g., K₂CO₃ or NaOH) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–90°C), and stoichiometry of the alkylating agent. Reaction progress can be monitored via TLC or HPLC, with purification using column chromatography .
- Yield Optimization : Design of Experiments (DoE) can systematically test variables like catalyst loading (e.g., phase-transfer catalysts), reaction time, and inert atmosphere effects. For instance, studies on similar phenol derivatives show that increasing reaction time beyond 12 hours may reduce yields due to side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and cyclobutyl group integration. Aromatic protons typically appear at δ 6.5–7.5 ppm, while cyclobutyl protons resonate at δ 1.5–3.0 ppm .
- FTIR : Key peaks include O–H stretch (~3200 cm⁻¹), N–H bend (~1600 cm⁻¹), and aromatic C=C vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 206.1).
Q. What are the critical physical properties (e.g., solubility, stability) of this compound for experimental design?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Adjusting pH (e.g., acidic conditions) can enhance aqueous solubility via protonation of the amino group .
- Stability : Sensitive to oxidative degradation; storage under inert gas (N₂/Ar) at –20°C is recommended. Avoid prolonged exposure to light, as phenolic compounds often undergo photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutylmethyl group influence electrophilic substitution reactions in this compound?
- Steric Effects : The cyclobutyl group hinders electrophilic attack at the ortho position, directing substitutions to the para position relative to the amino group.
- Electronic Effects : The electron-donating amino group activates the aromatic ring, accelerating reactions like nitration or sulfonation. Comparative studies on alkylated phenols show that bulky substituents reduce reaction rates by ~30–50% compared to unsubstituted analogs .
- Experimental Validation : Kinetic studies using UV-Vis spectroscopy can track reaction progress under varying conditions (e.g., HNO₃ concentration) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Discrepancy Analysis : Inconsistent antimicrobial results may arise from variations in assay conditions (e.g., bacterial strain, compound concentration). Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at specific positions) to isolate bioactive moieties. For example, fluorination at the para position of similar phenols enhances antibacterial efficacy by 2-fold .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., tyrosine kinases). The cyclobutyl group may occupy hydrophobic pockets, while the phenol interacts via hydrogen bonds.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Studies on related compounds show RMSD values <2.0 Å indicate stable binding .
Q. What advanced techniques quantify trace degradation products of this compound under oxidative conditions?
- LC-MS/MS : Employ multiple reaction monitoring (MRM) to detect quinone derivatives (common oxidation byproducts). Limit of detection (LOD) can reach 0.1 ppm with optimized ionization parameters .
- EPR Spectroscopy : Identify free radical intermediates formed during oxidation, providing mechanistic insights into degradation pathways .
Methodological Considerations
- Safety Protocols : Handle this compound with nitrile gloves and PPE due to potential skin/eye irritation. Neutralize waste with 10% acetic acid before disposal .
- Data Reproducibility : Report detailed reaction conditions (e.g., exact molar ratios, solvent grades) to minimize variability. Open-access datasets (e.g., PubChem) provide comparative benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
